2-Methyl-3-oxo-2-phenyl-2,3-dihydro-1H-indol-1-yloxy
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Overview
Description
2-Methyl-3-oxo-2-phenyl-2,3-dihydro-1H-indol-1-yloxy is a heterocyclic compound that belongs to the indole family Indoles are significant due to their presence in many natural products and pharmaceuticals This compound is characterized by its unique structure, which includes a phenyl group, a methyl group, and an oxo group attached to the indole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-oxo-2-phenyl-2,3-dihydro-1H-indol-1-yloxy typically involves the Fischer indole synthesis. This method includes the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions. For instance, the reaction of phenylhydrazine hydrochloride with cyclohexanone in the presence of methanesulfonic acid under reflux conditions in methanol can yield the desired indole derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as solvent-free reactions and the use of environmentally benign catalysts, are being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-oxo-2-phenyl-2,3-dihydro-1H-indol-1-yloxy undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions include various substituted indoles, quinones, and alcohol derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Methyl-3-oxo-2-phenyl-2,3-dihydro-1H-indol-1-yloxy has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits biological activity and is studied for its potential as an antimicrobial and anticancer agent.
Medicine: Its derivatives are explored for their therapeutic potential in treating various diseases.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Methyl-3-oxo-2-phenyl-2,3-dihydro-1H-indol-1-yloxy involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact pathways and molecular targets can vary depending on the specific biological context .
Comparison with Similar Compounds
Similar Compounds
1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole: Similar in structure but contains a pyrazole ring instead of an indole ring.
3-Oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carbaldehyde: Another related compound with a pyrazole ring and an additional aldehyde group.
Uniqueness
2-Methyl-3-oxo-2-phenyl-2,3-dihydro-1H-indol-1-yloxy is unique due to its indole ring structure, which imparts distinct chemical and biological properties.
Properties
CAS No. |
57309-27-0 |
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Molecular Formula |
C15H12NO2 |
Molecular Weight |
238.26 g/mol |
InChI |
InChI=1S/C15H12NO2/c1-15(11-7-3-2-4-8-11)14(17)12-9-5-6-10-13(12)16(15)18/h2-10H,1H3 |
InChI Key |
HVHOGUXXTHAIQT-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=O)C2=CC=CC=C2N1[O])C3=CC=CC=C3 |
Origin of Product |
United States |
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